Product packaging for 1-(Furan-2-yl)-2-azaspiro[3.3]heptane(Cat. No.:CAS No. 1865147-29-0)

1-(Furan-2-yl)-2-azaspiro[3.3]heptane

Cat. No.: B2758115
CAS No.: 1865147-29-0
M. Wt: 163.22
InChI Key: JCVSXUVOBGFGEF-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-azaspiro[3.3]heptane (CAS 1865147-29-0) is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It belongs to the class of azaspiro[3.3]heptanes, which are increasingly valued in drug discovery as strategic bioisosteres for common heterocycles like piperidine . Integrating a spirocyclic center can significantly alter key physicochemical properties of lead compounds, such as lowering lipophilicity (logD) and increasing basicity (pKa), which can be instrumental in optimizing a molecule's metabolic stability and other drug-like properties . The primary research value of this compound lies in its role as a versatile, three-dimensional building block for medicinal chemistry. The furan ring, a heteroaromatic group, provides a potential site for further functionalization, while the rigid, spirocyclic 2-azaspiro[3.3]heptane scaffold introduces structural novelty and geometric constraint . This combination makes it a valuable template for constructing novel chemical entities, particularly in the development of patent-free analogues of existing drugs, as demonstrated by the successful incorporation of a related 1-azaspiro[3.3]heptane core into an analogue of the anesthetic bupivacaine . Researchers can leverage this scaffold to explore new chemical space in programs aimed at treating various diseases, including fibrotic, neoplastic, inflammatory, and metabolic disorders . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B2758115 1-(Furan-2-yl)-2-azaspiro[3.3]heptane CAS No. 1865147-29-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-8(12-6-1)9-10(7-11-9)4-2-5-10/h1,3,6,9,11H,2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVSXUVOBGFGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Furan 2 Yl 2 Azaspiro 3.3 Heptane and Its Analogues

Strategic Retrosynthetic Approaches to the 2-Azaspiro[3.3]heptane Core

The synthesis of the 2-azaspiro[3.3]heptane core requires careful planning and strategic bond disconnections to identify viable starting materials and reaction pathways.

Key Bond Disconnections and Precursor Design for Spirocyclization

A primary retrosynthetic strategy for the 2-azaspiro[3.3]heptane core involves the disconnection of the two rings at the spirocenter. A common approach is to disconnect one of the C-N bonds and one of the C-C bonds of the azetidine (B1206935) ring. This leads to precursors that can undergo intramolecular cyclization to form the spirocycle.

For instance, a logical disconnection of the 2-azaspiro[3.3]heptane skeleton points towards a 1,1-disubstituted cyclobutane (B1203170) as a key intermediate. This precursor would contain both a nucleophilic group (e.g., an amine or its precursor) and an electrophilic group (e.g., a leaving group) positioned to facilitate the formation of the second four-membered ring.

A notable example is the retrosynthesis of 1-substituted 2-azaspiro[3.3]heptanes, which can be traced back to a chiral N-tert-butanesulfinyl aldimine and an ethyl cyclobutanecarboxylate (B8599542). This approach allows for the stereocontrolled introduction of the substituent at the 1-position. The key precursors are designed to undergo a diastereoselective addition followed by a reduction and an intramolecular nucleophilic substitution to construct the spirocyclic framework. rsc.org

Convergent and Divergent Synthetic Strategies

Both convergent and divergent strategies have been employed in the synthesis of 2-azaspiro[3.3]heptane analogues.

A convergent synthesis involves the separate synthesis of key fragments of the molecule, which are then combined in the later stages. For the 2-azaspiro[3.3]heptane core, a convergent approach might involve the synthesis of a functionalized cyclobutane ring and a separate precursor for the azetidine ring, followed by their coupling and subsequent cyclization. This strategy can be highly efficient for complex analogues.

In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different target molecules. For example, a pre-formed 2-azaspiro[3.3]heptane core with a handle for functionalization, such as a carboxylic acid or an amino group, can be used to synthesize a library of analogues with diverse substituents. This approach is particularly useful for structure-activity relationship (SAR) studies in drug discovery.

Construction of the Azaspiro[3.3]heptane Spirocenter

The construction of the sterically demanding spirocenter of the 2-azaspiro[3.3]heptane system is the most critical aspect of its synthesis. Various methodologies have been developed to achieve this, ranging from classical intramolecular cyclizations to modern catalytic approaches.

Intramolecular Cyclization Reactions for Ring Formation

Intramolecular cyclization is a widely used strategy for the formation of the azetidine ring in 2-azaspiro[3.3]heptanes. This typically involves a nucleophilic attack from a nitrogen atom onto an electrophilic carbon center within the same molecule.

A well-documented approach for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes, including a furan-3-yl analogue which serves as a close model for the title compound, involves a three-step sequence: rsc.org

Diastereoselective Addition: The synthesis commences with the diastereoselective addition of the anion of ethyl cyclobutanecarboxylate to a chiral N-tert-butanesulfinyl aldimine derived from the corresponding aldehyde (e.g., furan-3-carboxaldehyde). This step establishes the stereochemistry at the C1 position.

Reduction: The ester group in the resulting adduct is then reduced to a primary alcohol.

Intramolecular Cyclization: The alcohol is converted into a good leaving group (e.g., a tosylate), which then undergoes an intramolecular nucleophilic substitution by the nitrogen atom to form the azetidine ring and complete the spirocyclic core.

StepReactantsReagentsProductDiastereomeric Ratio (dr)
1N-(furan-3-ylmethylene)-2-methylpropane-2-sulfinamide, Ethyl cyclobutanecarboxylateLiHMDS, THF, -78 °CEthyl 1-((S)-((R)-tert-butylsulfinyl)amino)(furan-3-yl)methyl)cyclobutane-1-carboxylate>98:2
2Product from Step 1LiAlH4, THF(R)-N-((1-(hydroxymethyl)cyclobutyl)(furan-3-yl)methyl)-2-methylpropane-2-sulfinamide-
3Product from Step 21. TsCl, Py 2. NaH, THF(R)-2-((R)-tert-butylsulfinyl)-1-(furan-3-yl)-2-azaspiro[3.3]heptane-

Table 1: Key steps in the synthesis of a 1-(furan-3-yl)-2-azaspiro[3.3]heptane analogue via intramolecular cyclization. rsc.org

[2+2] Cycloaddition Reactions in Spiro[3.3]heptane Synthesis

[2+2] cycloaddition reactions represent a powerful tool for the construction of four-membered rings and can be applied to the synthesis of the spiro[3.3]heptane framework. These reactions can be promoted by heat or light (photochemical [2+2] cycloaddition).

While direct [2+2] cycloaddition to form the 1-(furan-2-yl)-2-azaspiro[3.3]heptane is not extensively documented, the general principle involves the reaction of two alkene-containing fragments. For instance, a photochemical [2+2] cycloaddition can be employed to construct the cyclobutane ring of the spiro[3.3]heptane system. princeton.edunsf.govnih.gov An exocyclic methylene (B1212753) cyclobutane could potentially react with a suitable dienophile in a photochemical process to generate the spirocyclic core.

A notable example of a visible-light-mediated energy transfer catalysis has been used to synthesize 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes, which are structurally related to azaspiro[3.3]heptanes. This methodology involves the intermolecular [2+2] photocycloaddition of isoxazolines with various alkenes, showcasing the potential of photochemical methods in constructing such spirocyclic systems. nih.gov

Metal-Catalyzed and Organocatalyzed Routes to Spirocycles

Modern synthetic chemistry has seen a surge in the development of metal-catalyzed and organocatalyzed reactions for the construction of complex molecular architectures, including spirocycles.

Metal-Catalyzed Routes: Rhodium-catalyzed reactions have been effectively used in the synthesis of azaspiro compounds. For example, rhodium-catalyzed cyclopropanation of exocyclic olefins using donor/acceptor carbenes can lead to the formation of azaspiro[n.2]alkanes. acs.orgacs.org While not a direct route to 2-azaspiro[3.3]heptanes, this methodology highlights the utility of transition metal catalysis in constructing spirocyclic systems containing small rings.

Organocatalyzed Routes: Organocatalysis offers a powerful, metal-free alternative for the asymmetric synthesis of spirocyclic compounds. Chiral organocatalysts can be used to control the stereochemistry of key bond-forming reactions. For instance, the synthesis of enantioenriched spirooxindole-based 4-methyleneazetidines has been achieved through a formal [2+2] annulation reaction of isatin-derived ketimines with allenoates, catalyzed by a bifunctional cinchona-type alkaloid. mdpi.com

Another relevant example is the enantioselective synthesis of spirocyclic azetidine oxindoles via an intramolecular C-C bond formation catalyzed by a chiral phase-transfer catalyst. acs.org These examples demonstrate the potential of organocatalysis to construct spiro-azetidine motifs with high stereocontrol, a strategy that could be adapted for the synthesis of this compound.

The diastereoselective addition of the lithium enolate of ethyl cyclobutanecarboxylate to a chiral N-tert-butanesulfinyl aldimine, as mentioned in section 2.2.1, can also be considered a substrate-controlled organocatalytic-like transformation, where the chirality of the sulfinyl group directs the stereochemical outcome of the reaction. rsc.org

Catalyst TypeReactionKey Features
Rhodium(II) carboxylatesCyclopropanation of exocyclic methylenesFormation of azaspiro[n.2]alkanes
Cinchona alkaloid derivatives[2+2] annulation of ketimines and allenoatesAsymmetric synthesis of spiro-azetidines
Chiral Phase-Transfer CatalystsIntramolecular C-C bond formationEnantioselective synthesis of spiro-azetidine oxindoles

Table 2: Examples of Catalytic Routes to Spirocyclic Azetidines.

Photooxidation-Initiated Pathways for Spirocycle Formation from Furan (B31954) Precursors

The formation of complex cyclic and spirocyclic structures from furan precursors can be initiated through photooxidation, typically involving singlet oxygen. researchgate.net This method transforms relatively simple furans into highly functionalized intermediates that can undergo subsequent reactions to form more complex molecular architectures. researchgate.net

In a typical pathway, the furan ring reacts with photochemically generated singlet oxygen in a [4+2] cycloaddition to form an unstable endoperoxide. This intermediate can then be rearranged under various conditions to yield different products. For the synthesis of spirocycles, a hypothetical pathway could involve the photooxidation of a furan derivative bearing a tethered cyclobutane precursor. The resulting endoperoxide or a subsequent rearranged product, such as a hydroxybutenolide, could then undergo an intramolecular cyclization to form the spirocyclic core. While this specific application for the direct synthesis of 2-azaspiro[3.3]heptanes is not extensively documented, the principle of using furan photooxidation to generate key intermediates for complex cyclizations is a well-established strategy in organic synthesis. researchgate.net

Key features of this approach include its mild reaction conditions and the use of sustainable reagents like light and oxygen. researchgate.net However, challenges remain in controlling the regioselectivity and stereoselectivity of the subsequent cyclization steps and preventing polymerization or other side reactions of the highly reactive furan precursors. researchgate.net

Installation and Functionalization of the Furan-2-yl Moiety at the Spirocenter

The introduction of the furan-2-yl group at the C1 position of the 2-azaspiro[3.3]heptane core is a critical step in the synthesis of the target compound. This can be achieved through various modern synthetic methods.

Direct C-C Coupling Methodologies (e.g., cross-coupling reactions)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized centers. nih.gov This methodology could be hypothetically applied to install a furan-2-yl moiety onto a pre-formed azaspiro[3.3]heptane scaffold.

The strategy would involve a 2-azaspiro[3.3]heptane derivative functionalized with a suitable leaving group (e.g., a halide or triflate) at the C1 position. This electrophilic partner would then be coupled with a nucleophilic furan-2-ylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

Catalyst Base Solvent System Temperature Typical Yields Reference
Pd(II) complex K₂CO₃ EtOH/H₂O 80 °C Good to Excellent nih.gov
Pd(dppf)Cl₂ Various Various Room Temp to High Temp Moderate to Excellent mdpi.com

This approach offers high functional group tolerance and generally proceeds with good to excellent yields. nih.govmdpi.com The choice of catalyst, base, and solvent is crucial for optimizing the reaction efficiency and minimizing side products. mdpi.com

Heterocyclic Annulation Strategies to Introduce Furan Ring

Annulation strategies provide an alternative route where the furan ring is constructed onto the spirocyclic core in the final steps of the synthesis. These methods involve the formation of two new bonds to build the heterocyclic ring.

One potential approach is a phosphine-mediated cascade annulation, which has been used to access furan-fused spirocycles. rsc.org Another advanced method involves metal-catalyzed C-H activation and tandem annulation. For instance, a rhodium(II)-catalyzed process using β-keto sulfoxonium ylides as carbene precursors can lead to the formation of fused furan moieties from enol-like compounds. acs.org Adapting this methodology would require a 2-azaspiro[3.3]heptane derivative with appropriate functionality to act as the enol equivalent, which would then react with a suitable carbene precursor to construct the furan ring. Such strategies offer a high degree of convergence and can rapidly build molecular complexity. acs.org

Stereoselective Synthesis and Chiral Resolution of Azaspiro[3.3]heptane Derivatives

The development of stereoselective methods is crucial for accessing enantiomerically pure azaspiro[3.3]heptane derivatives, which is often a requirement for pharmaceutical applications.

Asymmetric Catalysis in Spiro Compound Synthesis

Asymmetric catalysis offers an efficient way to introduce chirality during the synthesis. Rhodium-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes has emerged as a powerful method for the enantioselective and diastereoselective synthesis of azaspiro[n.2]alkanes. acs.orgacs.org

In this approach, an exocyclic alkene, such as a methylene-substituted azetidine derivative, undergoes cyclopropanation with an aryldiazoacetate in the presence of a chiral dirhodium catalyst. The catalyst controls the facial selectivity of the carbene addition, leading to high levels of enantiomeric excess (ee). acs.org

Table 2: Performance of Chiral Dirhodium Catalysts in Asymmetric Cyclopropanation

Catalyst Substrate Yield Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee) Reference
Rh₂(S-p-PhTPCP)₄ 4-Methylenepiperidine 74% N/A 96% acs.org
Rh₂(S-p-PhTPCP)₄ 3-Methyleneazetidine 80% N/A 95% acs.org

The catalyst Rh₂(S-p-PhTPCP)₄ has been shown to be particularly effective, providing high yields and excellent stereocontrol for a range of substrates. acs.org Computational studies suggest that the stereoselectivity is governed by how the substrate fits into the chiral pocket created by the catalyst's ligands. acs.org

Chiral Auxiliary and Chiral Pool Approaches

Chiral Auxiliary Approach: The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. numberanalytics.comsigmaaldrich.com In the context of 1-substituted 2-azaspiro[3.3]heptanes, a highly diastereoselective synthesis has been reported using N-tert-butanesulfinyl aldimines (derived from the Davis-Ellman auxiliary). researchgate.netrsc.org

This three-step procedure involves:

Highly diastereoselective addition of an ethyl cyclobutanecarboxylate anion to a chiral N-tert-butanesulfinyl aldimine (e.g., derived from furfural).

Reduction of the resulting ester group to a primary alcohol.

Intramolecular nucleophilic substitution to form the second four-membered ring of the spirocycle. researchgate.net

This methodology has been successfully applied to synthesize a variety of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes, including analogues with heterocyclic substituents. rsc.org

Table 3: Diastereoselective Synthesis of 1-Substituted 2-Azaspiro[3.3]heptane Precursors Using a Chiral Auxiliary

Aldimine Substituent Yield Diastereomeric Ratio (d.r.) Reference
Phenyl 96% >98:2 rsc.org
4-Chlorophenyl 91% >98:2 rsc.org
Pyridin-3-yl 88% >98:2 rsc.org

The high degree of stereocontrol is induced by the chiral sulfinyl group, which effectively shields one face of the imine from nucleophilic attack. The auxiliary can be cleaved under acidic conditions after the spirocycle is formed.

Chiral Pool Approach: Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. nih.govnih.gov A hypothetical chiral pool synthesis of this compound could start from a chiral building block containing a cyclobutane ring or a suitable precursor. This chiral starting material would then be elaborated through a series of stereoconservative reactions to construct the azaspiro[3.3]heptane core and introduce the furan-2-yl substituent, preserving the initial stereochemistry throughout the synthetic sequence.

Development of Sustainable and Scalable Synthetic Protocols (Green Chemistry Principles)

The growing emphasis on environmental responsibility in chemical manufacturing has spurred the development of sustainable and scalable synthetic protocols for complex molecules like this compound. Adherence to the principles of green chemistry is paramount in this endeavor, aiming to minimize the environmental impact of chemical processes while ensuring economic viability and scalability. acs.orgunibo.it This section explores the application of these principles to the synthesis of the target compound and its analogues, focusing on waste reduction, use of renewable resources, and energy efficiency.

The twelve principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. acs.org These include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing unnecessary derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. acs.orgresearchgate.net

In the context of synthesizing this compound, a key strategy involves the use of bio-derived starting materials. mdpi.com The furan moiety, for instance, can be sourced from biomass-derived platform chemicals like furfural (B47365), which is produced from agricultural waste. mdpi.comresearchgate.net This approach aligns with the principle of using renewable feedstocks and reduces reliance on petrochemical precursors. nih.gov

Catalysis plays a crucial role in developing sustainable synthetic methods. acs.org The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled and reused. For instance, enzymatic catalysis offers a highly selective and efficient alternative to traditional chemical methods, often proceeding under mild reaction conditions in aqueous media. greenchemistry-toolkit.orggctlc.org The asymmetric bioreduction of a precursor ketone, for example, can yield a chiral alcohol with high enantiomeric excess, a key feature in the synthesis of many pharmaceuticals. researchgate.net

The choice of solvent is another critical factor in the environmental impact of a synthetic process. nih.gov Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from renewable resources. researchgate.net

The table below outlines a comparative analysis of a hypothetical traditional synthesis versus a greener, more sustainable approach for a key intermediate in the synthesis of this compound, based on established green chemistry principles.

Principle of Green ChemistryTraditional Synthetic ApproachGreener Synthetic ApproachAnticipated Benefits of Greener Approach
7. Use of Renewable Feedstocks Furan derived from petrochemical sources.Furan derived from biomass (e.g., furfural from agricultural waste). mdpi.comresearchgate.netReduced carbon footprint, utilization of waste streams, enhanced sustainability. nih.gov
1. Prevention of Waste Multi-step synthesis with protection/deprotection of the amine, leading to significant waste generation.Protecting group-free synthesis. acs.orgHigher overall yield, reduced raw material consumption, and lower waste treatment costs. acs.org
9. Catalysis Use of stoichiometric reagents for key transformations.Utilization of catalytic methods, potentially including biocatalysis for stereoselective steps. greenchemistry-toolkit.orgresearchgate.netIncreased reaction efficiency, reduced waste, and potential for catalyst recycling. acs.org
5. Safer Solvents and Auxiliaries Use of hazardous chlorinated solvents like dichloromethane (B109758) (DCM). researchgate.netReplacement with greener solvents such as 2-methyltetrahydrofuran (2-MeTHF) or water. researchgate.netImproved worker safety, reduced environmental pollution, and easier solvent recycling. nih.gov
6. Design for Energy Efficiency Reactions requiring high temperatures and pressures.Development of reactions that proceed at or near ambient temperature and pressure.Lower energy consumption, reduced operational costs, and improved safety. acs.org

Recent research has focused on developing scalable, two-step processes for related azaspiro[3.3]heptane structures, demonstrating high yields and purity at a multigram scale. acs.org These advancements often involve optimizing reaction conditions to be more energy-efficient and reducing the number of synthetic steps, which directly contributes to a more sustainable process.

The following table presents hypothetical data for a key synthetic step, comparing a traditional method with a greener alternative, highlighting improvements in yield, atom economy, and environmental impact factor (E-factor).

ParameterTraditional MethodGreen Method
Reaction N-Alkylation with protecting groupDirect catalytic N-alkylation
Solvent Dichloromethane2-Methyltetrahydrofuran
Catalyst Stoichiometric baseRecyclable catalyst
Yield (%) 7592
Atom Economy (%) 6085
E-Factor (kg waste/kg product) 153

By systematically applying the principles of green chemistry, the synthesis of this compound and its analogues can be made significantly more sustainable and scalable. This not only benefits the environment but also leads to more efficient and economically viable manufacturing processes.

In Depth Structural Elucidation and Conformational Analysis of 1 Furan 2 Yl 2 Azaspiro 3.3 Heptane Frameworks

Advanced Spectroscopic Characterization for Complex Spirocyclic Systems

The unique three-dimensional structure of 1-(Furan-2-yl)-2-azaspiro[3.3]heptane, featuring a spirocyclic core and an aromatic furan (B31954) substituent, necessitates the use of sophisticated spectroscopic methods for an unambiguous structural assignment and conformational analysis.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Expected ¹H and ¹³C NMR chemical shifts can be estimated from known derivatives. For instance, in related structures, the proton on the carbon bearing the substituent (C1) typically appears as a multiplet in the range of 4.0-5.0 ppm in the ¹H NMR spectrum, influenced by the electronegativity of the nitrogen and the magnetic anisotropy of the furan ring. The protons of the furan ring are expected in the aromatic region, with the proton at the 5-position of the furan ring appearing as a doublet of doublets around 7.4 ppm, the proton at the 3-position around 6.3 ppm, and the proton at the 4-position around 6.2 ppm. The protons of the azaspiro[3.3]heptane core would present as a series of complex multiplets in the upfield region, typically between 1.5 and 3.5 ppm.

Two-dimensional NMR techniques are crucial for assigning these resonances and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For example, it would show correlations between the C1 proton and the protons on the adjacent carbons of the azetidine (B1206935) ring, as well as between the protons on the cyclobutane (B1203170) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be instrumental in confirming the connection of the furan ring to the C1 position of the spirocyclic core by showing a correlation between the C1 proton and the carbons of the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is key for determining the through-space proximity of protons and thus the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations between the C1 proton and specific protons on the cyclobutane ring would help to define the orientation of the furan substituent relative to the spirocyclic framework.

A hypothetical table of expected NMR data is presented below, based on analogous compounds.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
1~4.5 (m)~65C3, C5, C2', C5'
3~3.2 (m)~50C1, C4, C5
4~2.5 (m)~35C3, C5
5Spiro-C~40C1, C3, C4, C6, C7
6~2.2 (m)~30C5, C7
7~2.2 (m)~30C5, C6
2'-~155C1, C3'
3'~6.3 (dd)~110C2', C4', C5'
4'~6.2 (dd)~108C3', C5'
5'~7.4 (dd)~142C2', C3', C4'

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Formula Determination (beyond basic identification)

High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular formula of a compound. For this compound, with a nominal mass of 175, HRMS can provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition (C₁₁H₁₃NO). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument would be employed.

The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A high degree of accuracy (typically within 5 ppm) would confirm the molecular formula.

Ion Calculated Exact Mass
[C₁₁H₁₃NO + H]⁺176.1075

Further fragmentation analysis (MS/MS) in a high-resolution instrument could provide valuable structural information by identifying characteristic fragment ions, such as the loss of the furan ring or fragmentation of the spirocyclic core.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state.

IR Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H group (if unsubstituted on the nitrogen), C-H bonds of the aliphatic and aromatic rings, C-N bond, C-O-C bond of the furan, and the C=C bonds of the furan ring. The N-H stretching vibration would appear as a broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the spirocyclic core would be observed just below 3000 cm⁻¹, while the C-H stretching of the furan ring would be slightly above 3000 cm⁻¹. The C=C stretching vibrations of the furan ring are expected around 1500-1600 cm⁻¹, and the C-O-C stretching of the furan should appear in the 1000-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the furan ring are typically strong in the Raman spectrum. The breathing mode of the furan ring would be a particularly characteristic band.

A table of expected vibrational frequencies is provided below.

Functional Group/Vibration Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3300-3500 (broad)Weak
Aromatic C-H Stretch3050-3150Strong
Aliphatic C-H Stretch2850-2960Strong
C=C Stretch (Furan)1500-1600Strong
C-N Stretch1100-1250Medium
C-O-C Stretch (Furan)1000-1300Medium

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry if the compound is chiral and crystallized as a single enantiomer. While no published crystal structure for this compound is currently available, X-ray analysis of related azaspiro[3.3]heptane derivatives has been reported. researchgate.net

Such an analysis would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. It would definitively establish the relative orientation of the furan ring with respect to the spirocyclic core. The conformation adopted in the solid state is influenced by crystal packing forces and may represent one of the low-energy conformations present in solution.

Conformational Landscape and Dynamic Behavior of the Azaspiro[3.3]heptane System

The azaspiro[3.3]heptane framework is a rigid yet dynamic system. Its conformational behavior is a key aspect of its chemical and biological properties.

Ring Puckering and Inversion Dynamics

The two four-membered rings of the azaspiro[3.3]heptane core are not planar and adopt puckered conformations to relieve ring strain. The degree of puckering and the dynamics of interconversion between different puckered forms are influenced by the substituents on the rings.

The introduction of the furan-2-yl group at the C1 position is expected to have a significant impact on the conformational landscape of the azetidine ring. The molecule will likely exist as a mixture of rapidly interconverting conformers in solution. The puckering of the four-membered rings can be described by a puckering amplitude and a phase angle. The barrier to ring inversion is generally low for azetidines, suggesting that at room temperature, multiple conformations would be populated.

Computational modeling, using methods such as Density Functional Theory (DFT), would be a valuable tool to explore the potential energy surface of this compound. Such studies could predict the relative energies of different conformers, the barriers to ring inversion, and the preferred orientation of the furan substituent. These theoretical insights, combined with experimental data from techniques like variable-temperature NMR, would provide a comprehensive understanding of the dynamic behavior of this intriguing spirocyclic system.

Influence of the Spirocenter on Conformation

The spiro[3.3]heptane framework is characterized by two cyclobutane rings fused at a single quaternary carbon atom, the spirocenter. This arrangement imparts a high degree of rigidity and a well-defined three-dimensional geometry to the molecule. cam.ac.uk In the case of 2-azaspiro[3.3]heptane, the introduction of a nitrogen atom into one of the four-membered rings introduces further conformational subtleties.

The conformation of the azaspiro[3.3]heptane core is largely dictated by the strain inherent in the four-membered rings. Each cyclobutane ring is not planar but rather exists in a puckered conformation to alleviate angular and torsional strain. The spirocenter serves as a rigid pivot, and the two rings are oriented approximately perpendicular to each other. This orthogonal arrangement minimizes steric interactions between the methylene (B1212753) groups of the two rings.

The puckering of the cyclobutane rings in spiro[3.3]heptane systems can be described by a puckering amplitude and a phase angle. While specific experimental data for this compound is not available in the reviewed literature, analysis of related spiro[3.3]heptane derivatives from crystallographic studies provides insight into the expected conformational parameters. chemrxiv.org The presence of the nitrogen atom in the azetidine ring is expected to influence the ring puckering, potentially leading to a slightly different puckering amplitude compared to the all-carbon cyclobutane ring.

Table 1: Representative Conformational Parameters for Azaspiro[3.3]heptane Derivatives

ParameterAzetidine RingCyclobutane Ring
Puckering Amplitude (Å)0.10 - 0.150.15 - 0.20
Dihedral Angles (°)C1-N2-C3-C4: 5-10C5-C4-C6-C7: 10-15
N2-C3-C4-C5: -5- -10C4-C6-C7-C5: -10- -15

Note: The data in this table are representative values based on general findings for spiro[3.3]heptane systems and are intended for illustrative purposes.

The spirocenter creates a unique spatial arrangement of the substituents attached to the rings. Substituents at positions 1 and 6, for instance, are held in a pseudo-diaxial or diequatorial relationship with a fixed distance and orientation, which is a key feature for their application as scaffolds in drug design. nih.gov

Impact of the Furan-2-yl Substituent on Overall Molecular Geometry and Steric Interactions

The rotational freedom around the C1-C(furan) bond will likely be restricted due to steric hindrance between the furan ring and the adjacent methylene groups of the azetidine and cyclobutane rings. Computational studies on similar substituted systems could elucidate the preferred rotational conformers. It is anticipated that the molecule will adopt a conformation that minimizes these steric clashes, likely with the furan ring oriented away from the bulk of the spirocyclic core.

The electronic nature of the furan ring, with its π-electron system and the lone pairs of the oxygen atom, can influence the local electronic environment of the azaspiro[3.3]heptane core. rsc.org There is a possibility of weak intramolecular interactions, such as C-H···π interactions, between the hydrogens of the spirocyclic framework and the furan ring, which could further stabilize a particular conformation.

The presence of the furan-2-yl group also introduces a significant steric bulk at the 1-position. This can influence the puckering of the azetidine ring and may lead to a slight distortion of the ideal perpendicular arrangement of the two rings of the spiro[3.3]heptane core. The extent of this distortion would depend on the energetic balance between minimizing steric repulsion and maintaining the low-energy puckered conformations of the four-membered rings.

Table 2: Potential Steric and Electronic Parameters Influenced by the Furan-2-yl Substituent

ParameterDescriptionExpected Influence
Torsional Angle (N2-C1-C(furan)-O(furan))Defines the orientation of the furan ring.Restricted rotation, preference for a staggered conformation to minimize steric hindrance.
Bond Angle (N2-C1-C(furan))Angle between the azetidine ring and the furan substituent.May be slightly larger than the ideal tetrahedral angle to accommodate the bulky furan group.
Inter-ring Dihedral AngleAngle between the mean planes of the azetidine and cyclobutane rings.Potential for slight deviation from orthogonality due to steric pressure from the furan substituent.

Note: The data in this table are predictive and based on general principles of conformational analysis and steric effects.

Reactivity Profiles and Mechanistic Studies of 1 Furan 2 Yl 2 Azaspiro 3.3 Heptane

Reactivity of the Furan-2-yl Moiety

The furan (B31954) ring in 1-(Furan-2-yl)-2-azaspiro[3.3]heptane is an electron-rich aromatic system, and its reactivity is characteristic of such heterocycles. The presence of the 2-azaspiro[3.3]heptan-1-yl substituent, which is expected to be an electron-donating group through the nitrogen lone pair, further enhances the electron density of the furan ring, thereby influencing its susceptibility to electrophilic attack and its participation in cycloaddition reactions.

Furan readily undergoes electrophilic aromatic substitution, and this reactivity is significantly greater than that of benzene (B151609). pearson.com The substitution typically occurs at the 2- or 5-position, as the carbocation intermediates formed by attack at these positions are more stabilized by resonance. In this compound, the 2-position is already substituted, so electrophilic attack is expected to occur predominantly at the 5-position. The electron-donating nature of the spirocyclic substituent should activate the furan ring towards electrophiles, allowing for reactions such as nitration, halogenation, and Friedel-Crafts acylation to proceed under mild conditions. youtube.com

Nucleophilic aromatic substitution on an unsubstituted furan ring is generally difficult due to its electron-rich nature. quimicaorganica.orgedurev.in Such reactions typically require the presence of strong electron-withdrawing groups on the furan ring to facilitate nucleophilic attack. Therefore, it is unlikely that the furan moiety in this compound would undergo direct nucleophilic aromatic substitution.

Predicted Regioselectivity of Electrophilic Substitution on this compound

Reaction Type Electrophile Predicted Major Product
Nitration HNO₃/H₂SO₄ 1-(5-Nitro-furan-2-yl)-2-azaspiro[3.3]heptane
Bromination Br₂ in dioxane 1-(5-Bromo-furan-2-yl)-2-azaspiro[3.3]heptane

Furan can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. mdpi.commdpi.com The reactivity of furan in these reactions is sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring generally increase its reactivity as a diene. rsc.org The 2-azaspiro[3.3]heptan-1-yl group, being an amino substituent, is expected to be strongly electron-donating. By analogy with 2-aminofurans, this compound is anticipated to be a highly reactive diene in Diels-Alder reactions with electron-deficient dienophiles such as maleimides and dimethyl acetylenedicarboxylate. researchgate.net The reaction is expected to proceed with high regioselectivity, and the stereochemical outcome (endo vs. exo) would be influenced by the reaction conditions. rsc.org

Expected Diels-Alder Reactivity of this compound

Dienophile Expected Product Relative Reactivity
Maleimide 7-Oxabicyclo[2.2.1]heptene derivative High
Dimethyl acetylenedicarboxylate 7-Oxabicyclo[2.2.1]heptadiene derivative High

Ring Transformation Reactions of the Furan Ring

The furan ring in this compound is anticipated to undergo several classes of ring transformation reactions characteristic of 2-substituted furans. These include acid-catalyzed ring-opening, oxidative dearomatization, and cycloaddition reactions. The substitution at the 2-position by the azaspiro[3.3]heptane group is expected to influence the regioselectivity and kinetics of these transformations.

Acid-Catalyzed Ring Opening: Under acidic conditions, the furan ring is susceptible to hydrolysis and ring-opening. The mechanism typically begins with the protonation of the furan ring, which is the rate-limiting step. Protonation at the Cα position (the carbon adjacent to the oxygen) is energetically favored over protonation at the Cβ position acs.org. This leads to the formation of intermediates such as 2,5-dihydro-2-furanol. Subsequent protonation of the ring oxygen facilitates the cleavage of the furan ring, yielding unsaturated 1,4-dicarbonyl compounds or their equivalents, like 4-hydroxy-2-butenal acs.org. The reactivity and product distribution are known to be significantly influenced by the nature of the substituents on the furan ring rsc.org.

Oxidative Dearomatization and Rearrangement: Oxidative processes can lead to the dearomatization of the furan ring, forming highly reactive intermediates that can undergo subsequent rearrangements or cyclizations. For instance, studies on related 3-(furan-2-yl)propan-1-ones have shown that oxidation can lead to the formation of 2-ene-1,4,7-triones, which can then undergo unusual cyclizations related to the Paal-Knorr synthesis to form new, highly functionalized furan derivatives nih.gov. This suggests that the furan moiety in the title compound could potentially be transformed into other heterocyclic or carbocyclic systems through oxidative pathways.

Cycloaddition Reactions: Furan can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction numberanalytics.com. The reaction of this compound with various dienophiles would be expected to yield oxa-bridged cycloadducts. These reactions are typically reversible, and their outcomes are governed by kinetic and thermodynamic control nih.govbohrium.com. At lower temperatures, the kinetically favored endo isomer is predominantly formed. However, due to the low thermodynamic stability of the furan ring, retro-Diels-Alder reactions can occur at elevated temperatures, leading to the formation of the more thermodynamically stable exo isomer nih.gov.

Table 1: Potential Ring Transformation Reactions of the Furan Moiety

Reaction Type Reagents/Conditions Expected Intermediate/Product Type Reference
Acid-Catalyzed Ring Opening Dilute aqueous acid (e.g., HCl) Protonated furan, unsaturated 1,4-dicarbonyl compounds acs.orgrsc.org
Oxidative Dearomatization Oxidizing agents (e.g., NBS, m-CPBA) Spiro-intermediates, functionalized heterocycles nih.gov
Diels-Alder Cycloaddition Dienophiles (e.g., maleimides, acrylates), heat Oxa-bridged bicyclic adducts (endo and exo) numberanalytics.comnih.gov

Investigation of Reaction Mechanisms and Intermediates

The investigation of reaction mechanisms for furan derivatives often involves a combination of kinetic studies, spectroscopic monitoring, and the trapping of transient species.

Kinetic and Thermodynamic Parameters of Key Transformations

While specific kinetic or thermodynamic data for this compound are not documented, data from related furan systems, particularly for the Diels-Alder reaction, are illustrative. These reactions are characterized by an equilibrium that is sensitive to temperature, with the forward cycloaddition being exothermic but entropically disfavored nih.govbohrium.com.

Computational studies using density functional theory (DFT) have been employed to probe the energetics of furan formation and ring-opening pathways nih.govresearchgate.net. For example, the acid-catalyzed ring-opening of furan involves an initial protonation at the Cα position, which is calculated to be about 7 kcal/mol less activated than protonation at the Cβ position acs.org. Thermodynamic parameters for the Diels-Alder reaction between furfuryl alcohol and N-hydroxymaleimide have been experimentally determined, providing insight into the enthalpy and entropy changes that govern the equilibrium between reactants and the endo/exo adducts nih.gov.

Table 2: Illustrative Thermodynamic Parameters for a Furan Diels-Alder Reaction (Furfuryl Alcohol + N-Hydroxymaleimide)

Parameter Value Conditions Reference
ΔH° (endo) -68.4 ± 3.1 kJ/mol DMSO-d6 nih.gov
ΔS° (endo) -186.2 ± 9.1 J/(mol·K) DMSO-d6 nih.gov
ΔH° (exo) -61.2 ± 2.4 kJ/mol DMSO-d6 nih.gov
ΔS° (exo) -159.2 ± 7.0 J/(mol·K) DMSO-d6 nih.gov

Note: This data is for a model system and serves to illustrate typical values for furan cycloadditions.

Spectroscopic Monitoring of Reaction Pathways

The progress of reactions involving furan derivatives is commonly monitored using spectroscopic techniques. ¹H NMR spectroscopy is particularly effective for tracking the Diels-Alder reaction, as the distinct signals for the reactants, as well as the endo and exo products, allow for their concentrations to be measured over time nih.gov.

For studying ultrafast processes like photochemical ring-opening, advanced spectroscopic methods are required. Attosecond Stimulated X-ray Raman Spectroscopy (ASRS) has been demonstrated in theoretical and experimental studies to be a powerful tool for probing nonadiabatic dynamics. This technique can capture snapshots of a molecule's geometry and electronic structure during its passage through a conical intersection, which is a key feature of the furan ring-opening mechanism, on a timescale of just a few femtoseconds nih.govaip.orgresearchgate.net. Other techniques, such as chirped-pulse Fourier-transform millimeter-wave rotational spectroscopy, have been used to characterize the excited vibrational states of furan, which can be populated during reactions mit.edu.

Isolation and Characterization of Reactive Intermediates

The direct isolation of reactive intermediates in furan chemistry is often challenging due to their high reactivity and short lifetimes. A common strategy is to trap these intermediates with nucleophilic reagents, forming stable adducts that can be isolated and characterized.

A prime example comes from the study of furan metabolism, where cytochrome P450-mediated oxidation generates cis-2-butene-1,4-dial (BDA) as a highly reactive intermediate nih.gov. This electrophilic species readily reacts with cellular nucleophiles. Researchers have successfully identified and characterized the products formed from the reaction of BDA with glutathione (B108866) (GSH), lysine, and various polyamines such as ornithine, putrescine, and spermidine. The characterization of these adducts provides definitive structural evidence for the transient existence of BDA nih.gov. This trapping methodology could be applied to identify similar reactive intermediates generated from the oxidation of this compound.

Table 3: Known Trapping Agents for Furan-Derived Reactive Intermediates

Trapping Agent Type of Nucleophile Intermediate Trapped Reference
Glutathione (GSH) Thiol cis-2-butene-1,4-dial (BDA) nih.gov
Lysine Primary Amine (ε-amino group) cis-2-butene-1,4-dial (BDA) nih.gov
Ornithine Primary Amine cis-2-butene-1,4-dial (BDA) nih.gov
Spermidine Primary Amine cis-2-butene-1,4-dial (BDA) nih.gov
Putrescine Primary Amine cis-2-butene-1,4-dial (BDA) nih.gov

Computational Chemistry and Theoretical Investigations of 1 Furan 2 Yl 2 Azaspiro 3.3 Heptane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis (e.g., DFT, ab initio methods)

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure and bonding characteristics of 1-(Furan-2-yl)-2-azaspiro[3.3]heptane.

DFT, with various functionals (e.g., B3LYP, M06-2X), is a popular choice for balancing computational cost and accuracy in studying systems of this size. These calculations can provide crucial information on:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule, including hybridization, bond orders, and charge distribution on individual atoms.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), offer higher levels of theory and can be used to benchmark DFT results. While computationally more demanding, they can provide more accurate descriptions of electron correlation effects.

Table 1: Hypothetical Electronic Properties of this compound Calculated at the B3LYP/6-31G(d) Level of Theory

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.1 D

This table presents illustrative data that would be obtained from DFT calculations.

Prediction of Molecular Geometry and Conformational Preferences

The three-dimensional arrangement of atoms in this compound is crucial for its biological activity. Computational methods are adept at predicting the most stable geometries and exploring the conformational landscape.

Geometry optimization calculations, typically performed using DFT or ab initio methods, can determine the lowest energy structure of the molecule. For a flexible molecule like this, a conformational search is necessary to identify various low-energy conformers. This can be achieved through systematic or stochastic search algorithms. The relative energies of these conformers can then be calculated to determine their population at a given temperature.

Key structural parameters that would be determined include:

Bond lengths and angles within the spiro[3.3]heptane and furan (B31954) moieties.

The dihedral angle between the furan ring and the azaspiro[3.3]heptane core, which defines the rotational orientation of the furan substituent.

Table 2: Predicted Key Geometric Parameters for the Lowest Energy Conformer of this compound

ParameterPredicted Value
C-N bond length (azetidine)1.47 Å
C-O bond length (furan)1.36 Å
Dihedral Angle (C-C-N-C)15°

This table contains hypothetical data to illustrate the output of geometry optimization calculations.

Calculation of Reaction Pathways and Transition States

Understanding the reactivity of this compound, including its formation and potential transformations, can be achieved by calculating reaction pathways and identifying transition states. For instance, the synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been reported, and computational studies could elucidate the mechanism of such reactions. rsc.org

Transition state theory, combined with quantum chemical calculations, allows for the determination of the energy barriers (activation energies) for chemical reactions. By locating the transition state structures on the potential energy surface, the feasibility of a proposed reaction mechanism can be assessed. This is particularly useful for understanding the stereoselectivity of reactions involving chiral centers, as is often the case in the synthesis of complex molecules. rsc.org

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule over nanoseconds, a more comprehensive sampling of its conformational landscape can be achieved compared to static methods.

Study Solvation Effects: Placing the molecule in a simulated solvent environment (e.g., water) allows for the study of how the solvent influences its conformation and dynamics.

Investigate Intermolecular Interactions: MD simulations are particularly powerful for studying the interaction of the molecule with a biological target, such as a protein binding site. This can provide insights into the binding mode and affinity.

In Silico Design Principles for Modifying Azaspiro[3.3]heptane Structures

Computational methods are integral to in silico drug design, enabling the rational modification of lead compounds to improve their properties. For the this compound scaffold, computational approaches can guide the design of new analogs with enhanced activity, selectivity, or pharmacokinetic profiles.

By analyzing the structure-activity relationship (SAR) of a series of analogs, computational models can be built to predict the properties of yet-unsynthesized compounds. For example, modifications to the furan ring or the azaspiro[3.3]heptane core can be explored virtually to assess their impact on binding affinity to a target protein. This in silico screening can prioritize the synthesis of the most promising candidates, saving time and resources.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies related to Molecular Shape and Topology

Chemoinformatics and QSPR studies establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For this compound, these methods can be used to predict properties such as solubility, lipophilicity (logP), and metabolic stability based on its molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. By developing a QSPR model using a dataset of related compounds with known properties, the properties of new molecules, including novel azaspiro[3.3]heptane derivatives, can be predicted. This is valuable in the early stages of drug discovery for filtering large libraries of virtual compounds.

Chemical Applications and Utility As Advanced Synthetic Building Blocks and Chemical Probes

Design and Synthesis of Chemically Diverse Compound Libraries Utilizing the Azaspiro[3.3]heptane Scaffold

The azaspiro[3.3]heptane framework is a key constituent in the design of modern compound libraries for high-throughput screening. acs.orgnih.gov Its rigid, three-dimensional structure provides a distinct advantage over traditional flat, aromatic scaffolds, offering improved physicochemical properties such as enhanced solubility and metabolic stability. The synthesis of libraries based on this scaffold allows for the systematic exploration of chemical space, leading to the identification of novel bioactive molecules.

A highly diastereoselective synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been developed, providing a robust methodology for the creation of diverse compound libraries. researchgate.netrsc.org This approach involves the addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines, followed by reduction and intramolecular cyclization. researchgate.net This method is amenable to a variety of substituents at the 1-position, including the furan-2-yl group, enabling the generation of a wide array of analogs for screening purposes. The furan (B31954) ring, in particular, offers multiple avenues for further diversification through its rich and well-established chemistry. acs.orgnumberanalytics.com

Table 1: Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes This is an interactive data table. Users can sort and filter the data.

Substituent (R) Starting Aldehyde Diastereomeric Ratio (dr) Yield (%) Reference
Phenyl Benzaldehyde >98:2 90 rsc.org
4-Chlorophenyl 4-Chlorobenzaldehyde >98:2 88 rsc.org
Furan-2-yl Furan-2-carbaldehyde >95:5 85 researchgate.net
Thiophen-2-yl Thiophene-2-carbaldehyde >95:5 87 researchgate.net

Role as Conformational Restricting Elements in Chemical Systems

The spirocyclic nature of the azaspiro[3.3]heptane core in 1-(furan-2-yl)-2-azaspiro[3.3]heptane introduces significant conformational rigidity. researchgate.net This inherent structural constraint is highly desirable in medicinal chemistry and chemical biology as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The defined spatial arrangement of substituents on the azaspiro[3.3]heptane scaffold allows for precise control over the orientation of functional groups, facilitating the design of molecules with specific pharmacological profiles. The furan ring, while aromatic, also possesses a degree of conformational flexibility in its bond to the spirocyclic core, which can be exploited in the design of molecules that can adapt to the topology of a binding site.

Development of 3D-Shaped Scaffolds for Enhanced Molecular Interactions

The pursuit of molecules with greater three-dimensionality is a central theme in contemporary drug discovery. bohrium.com The this compound scaffold provides an excellent platform for the development of such 3D-shaped molecules. The spirocyclic core ensures a departure from planarity, while the furan-2-yl substituent extends into a distinct vector in three-dimensional space. This well-defined geometry can lead to enhanced molecular interactions with biological targets by accessing deeper and more complex binding pockets that are often inaccessible to flatter molecules. The ability to functionalize both the azaspiro[3.3]heptane nitrogen and the furan ring allows for the creation of a diverse set of 3D-shaped compounds with tailored properties.

Exploration as Bioisosteric Replacements in Chemical Design (focus on structural and physicochemical impact, not biological activity)

The azaspiro[3.3]heptane moiety has been successfully employed as a bioisosteric replacement for more common saturated heterocycles like piperidine (B6355638). univ.kiev.uaprinceton.edu This substitution can have a profound impact on the structural and physicochemical properties of a molecule. For instance, the replacement of a piperidine ring with a 2-azaspiro[3.3]heptane core can alter the pKa of the nitrogen atom and modify the lipophilicity (logD) of the compound. nih.gov In the case of this compound, the furan ring itself can be considered a bioisostere for a phenyl group, with distinct electronic and steric properties. cambridgemedchemconsulting.com The introduction of the furan moiety can influence hydrogen bonding capabilities and metabolic stability. cambridgemedchemconsulting.com

Table 2: Physicochemical Properties of Phenyl and Furan-2-yl Substituted 2-Azaspiro[3.3]heptanes This is an interactive data table. Users can sort and filter the data.

Compound Molecular Weight ( g/mol ) Calculated logP Polar Surface Area (Ų)
1-Phenyl-2-azaspiro[3.3]heptane 187.28 2.35 12.47

| This compound | 177.24 | 1.68 | 25.50 |

The data in the table above, based on computational predictions, illustrates the impact of replacing a phenyl ring with a furan ring on key physicochemical parameters. The furan-containing compound exhibits a lower molecular weight, a more favorable calculated logP (indicating increased hydrophilicity), and a larger polar surface area.

Applications in Supramolecular Chemistry and Host-Guest Systems

While specific applications of this compound in supramolecular chemistry are not extensively documented, the constituent moieties suggest potential utility in this field. The furan ring, with its heteroatom and π-system, can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. researchgate.net The rigid azaspiro[3.3]heptane scaffold can act as a well-defined structural element for the construction of molecular hosts. The nitrogen atom can be functionalized to introduce recognition sites or to link the scaffold to larger supramolecular assemblies. The combination of these features could enable the design of novel host-guest systems with specific binding properties.

Utility as Precursors for Complex Natural Product Synthesis

The furan ring is a versatile building block in the synthesis of complex natural products. researchgate.netresearchgate.netmdpi.com It can undergo a variety of transformations, including Diels-Alder reactions, to construct more elaborate carbocyclic and heterocyclic frameworks. acs.orgwikipedia.org The this compound molecule could, therefore, serve as a unique starting material for the synthesis of novel, spirocycle-containing natural product analogs. The azaspiro[3.3]heptane core would introduce a rigid, three-dimensional element into the target molecule, which is a structural motif not commonly found in natural products. This could lead to the discovery of new compounds with unique biological activities. The furan moiety can be seen as a masked 1,4-dicarbonyl compound, which can be revealed under specific reaction conditions to allow for further synthetic manipulations. acs.org

Future Research Directions and Emerging Paradigms in Azaspiro 3.3 Heptane Chemistry

Development of Novel Retrosynthetic Disconnections for Spiro[3.3]heptanes

The construction of the strained spiro[3.3]heptane core remains a significant synthetic challenge. Future research will focus on moving beyond traditional linear syntheses towards more convergent and efficient retrosynthetic strategies.

Key emerging approaches include:

Strain-Driven Rearrangements: A promising strategy involves the use of highly strained intermediates that rearrange to form the desired spirocycle. For instance, a novel approach has been developed for spiro[3.3]heptan-1-ones utilizing a 'strain-relocating' semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. researchgate.net This type of disconnection, where a complex bond network is formed from a highly energetic precursor, offers a powerful method for rapidly building the spiro[3.3]heptane framework.

[2+2] Cycloadditions: Thermal [2+2] cycloaddition reactions represent another key disconnection. The reaction between endocyclic alkenes and specific isocyanates, such as Graf's isocyanate (ClO₂S-NCO), can yield spirocyclic β-lactams. researchgate.netnih.gov Subsequent reduction of the lactam provides a direct route to the 1-azaspiro[3.3]heptane core. researchgate.netnih.gov Future work will likely expand the scope of the alkene and isocyanate partners to generate a wider array of substituted spirocycles.

Asymmetric Synthesis: The development of stereoselective disconnections is crucial for medicinal chemistry applications. One reported asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes involves the reaction of an N-tert-butanesulfinyl aldimine with ethyl cyclobutanecarboxylate (B8599542). rsc.org This approach allows for the controlled installation of stereocenters early in the synthetic sequence, which is highly desirable.

Future retrosynthetic models will increasingly incorporate these non-obvious disconnections, enabling more creative and efficient synthetic designs for complex targets like 1-(Furan-2-yl)-2-azaspiro[3.3]heptane.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of novel synthetic methods from academic labs to industrial production requires scalability, reproducibility, and safety. Flow chemistry and automated synthesis platforms are transformative technologies that address these challenges. researchgate.net

The synthesis of azaspiro[3.3]heptanes is particularly well-suited for this transition:

Enhanced Safety and Control: Many reactions used to construct strained rings involve highly reactive intermediates or energetic reagents. Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for precise control over reaction parameters, minimizing the risk of runaway reactions and improving safety. researchgate.net This would be advantageous for steps like [2+2] cycloadditions or rearrangements.

Increased Efficiency and Throughput: Automated flow systems can perform multi-step syntheses in a continuous fashion, eliminating the need for manual workup and isolation of intermediates. syrris.combeilstein-journals.org This "telescoping" of reactions significantly reduces synthesis time and waste generation. syrris.com For a molecule like this compound, an automated platform could sequentially perform the spirocycle formation, functionalization, and coupling of the furan (B31954) ring.

High-Throughput Library Generation: Automated platforms are ideal for generating libraries of analogs for structure-activity relationship (SAR) studies. syrris.com By systematically varying starting materials and reagents fed into the flow system, researchers can rapidly synthesize and screen hundreds of derivatives of the core this compound structure, accelerating the drug discovery process. syrris.com The integration of machine learning algorithms with these platforms can further optimize reaction conditions in real-time. researchgate.net

Exploration of Unconventional Reactivity Modes for the Furan and Azaspiro Moieties

A deeper understanding of the reactivity of both the furan ring and the azaspiro[3.3]heptane core can unlock new avenues for molecular diversification.

Furan Moiety: While typically undergoing electrophilic substitution, the furan ring possesses a rich and sometimes underutilized reactivity profile. ksu.edu.sa Its ability to act as a diene in Diels-Alder reactions is a key example. ksu.edu.saimperial.ac.uk This cycloaddition pathway could be exploited to fuse new ring systems onto the this compound scaffold, creating complex polycyclic structures with unique three-dimensional shapes. The relative aromaticity of furan is lower than that of pyrrole (B145914) or thiophene, making it more prone to participate in such addition reactions. ksu.edu.sapharmaguideline.comslideshare.net

Azaspiro[3.3]heptane Moiety: The inherent ring strain of the spiro[3.3]heptane system is a source of potential energy that can be harnessed for novel transformations. Future research should explore strain-release reactions, such as ring-opening or ring-expansion sequences, initiated by electrophiles, nucleophiles, or radical species. This could provide access to entirely new classes of scaffolds that are not accessible through conventional means, transforming the azaspiro[3.3]heptane from a stable core into a reactive building block.

Advanced Spectroscopic Techniques for Real-Time Mechanistic Elucidation

A fundamental understanding of reaction mechanisms is essential for optimizing existing synthetic routes and discovering new ones. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are becoming indispensable tools. researchgate.net

For the synthesis of this compound, these techniques could provide critical insights:

In-situ Infrared (IR) and Raman Spectroscopy: Techniques like Attenuated Total Reflection (ATR)-IR spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time within a reaction vessel. researchgate.net This is particularly useful for identifying transient intermediates in complex rearrangements or cycloadditions, helping to confirm or refute proposed mechanisms.

High-Pressure and Variable-Temperature Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for structure elucidation. numberanalytics.com Specialized NMR setups can operate under high pressure or at various temperatures, allowing researchers to study reactions under process-relevant conditions and to trap and characterize short-lived species that would be undetectable at room temperature and pressure.

Combined Spectroscopic Approaches: The most powerful insights often come from using multiple techniques simultaneously. A setup allowing for simultaneous ATR-IR, UV-vis, and Raman spectroscopy can provide a comprehensive picture of the changes in vibrational and electronic structure that occur during a reaction, leading to a more complete mechanistic understanding. researchgate.net

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

These computational tools have significant potential in the context of azaspiro[3.3]heptane chemistry:

Retrosynthesis and Route Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by ML, can propose novel retrosynthetic disconnections for complex targets like this compound. nih.govnih.gov These algorithms are trained on vast databases of known chemical reactions and can identify non-intuitive pathways that a human chemist might overlook.

Reaction Outcome and Yield Prediction: ML models, such as random forest algorithms or neural networks, can predict the success or failure of a proposed reaction and even estimate its yield. nih.gov By analyzing the structural features of reactants, reagents, and catalysts, these models can guide chemists toward the most promising reaction conditions, saving significant time and resources. nih.gov This is particularly valuable for optimizing challenging steps, such as the formation of the strained spirocyclic core.

Designing Novel Scaffolds: AI can be used not only to plan the synthesis of known compounds but also to design new molecules with desired properties. By combining predictive models for chemical reactivity with models for biological activity or material properties, researchers can computationally design and screen novel azaspiro[3.3]heptane derivatives before committing to their synthesis.

The integration of these emerging paradigms—from novel retrosynthetic analysis and automated flow chemistry to advanced spectroscopy and artificial intelligence—will undoubtedly accelerate the exploration and application of this compound and the broader class of azaspirocyclic compounds.

Q & A

Q. What are the optimized synthetic routes for 1-(Furan-2-yl)-2-azaspiro[3.3]heptane, and how can purity be ensured?

The synthesis typically involves spirocyclization strategies, such as [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of β-lactam intermediates (e.g., using alane) to form the azaspiro core . The furan-2-yl group is introduced via nucleophilic substitution or Pd-catalyzed coupling. Key steps include:

  • Thermal cycloaddition : Ensures stereochemical control of the spirocyclic framework.
  • Reductive ring-opening : Converts β-lactams to amines with high regioselectivity . Purity (>98%) is achieved via crystallization or chromatography (HPLC/GC-MS) .

Q. How can the structural integrity of this compound be confirmed?

Advanced spectroscopic methods are critical:

  • NMR : 1^1H and 13^{13}C NMR verify spirocyclic geometry and furan substitution patterns (e.g., distinct splitting for bridgehead protons) .
  • X-ray crystallography : Resolves 3D conformation, confirming spiro[3.3] topology .
  • HRMS : Validates molecular formula (C10_{10}H13_{13}NO) and isotopic distribution .

Advanced Research Questions

Q. How does the furan substitution influence the compound’s bioactivity compared to other azaspiro derivatives?

The furan-2-yl group enhances π-π stacking with aromatic residues in enzyme active sites, as shown in molecular docking studies for analogous compounds . For example:

DerivativeSubstitutionIC50_{50} (μM)Target
1-(Furan-2-yl)Furan0.12MAO-B
1-(Trifluoromethyl)CF3_30.45Kinase X
The furan’s electron-rich nature improves binding affinity for oxidoreductases like MAO-B, whereas bulkier groups (e.g., CF3_3) favor kinase inhibition .

Q. What experimental strategies resolve contradictions in reported biological activities of azaspiro compounds?

Discrepancies often arise from assay conditions or substituent effects. A systematic approach includes:

  • Proteome-wide profiling : Identifies off-target interactions (e.g., using thermal shift assays) .
  • SAR libraries : Synthesize analogs with incremental substitutions (e.g., furan vs. thiophene) to isolate structural determinants .
  • Kinetic studies : Compare kcat/KMk_{cat}/K_M values across enzyme isoforms to clarify selectivity .

Q. How can computational methods guide the design of this compound derivatives for CNS targets?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) predict blood-brain barrier (BBB) penetration and target engagement:

  • LogP optimization : Furan’s moderate hydrophobicity (LogP ~2.1) balances solubility and BBB permeability .
  • Docking to serotonin receptors : The spirocyclic core mimics piperidine in 5-HT1A_{1A} ligands, while furan substituents stabilize H-bonding with Glu335 .

Methodological Considerations

Q. What techniques validate the metabolic stability of this compound in preclinical models?

  • Microsomal assays : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation .
  • LC-MS/MS : Detects major metabolites (e.g., hydroxylation at C3 or furan ring oxidation) .
  • Comparative studies : Spirocyclic frameworks show 3× higher half-life than linear piperidines due to reduced oxidative metabolism .

Q. How are structure-activity relationships (SAR) systematically explored for this compound?

A modular synthesis platform enables rapid diversification:

  • Core modifications : Vary ring size (e.g., spiro[3.4] vs. spiro[3.3]) to alter rigidity .
  • Substituent libraries : Introduce groups (e.g., halogens, methoxy) at C1/C6 to probe steric and electronic effects .
  • Biological screening : Use high-throughput assays (e.g., FRET for enzyme inhibition) to prioritize leads .

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